2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol
Overview
Description
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is a chemical compound that features a benzo[1,3]dioxole ring substituted with a methoxy group at the 7-position and an ethanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol typically involves the following steps:
Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Ethanol substitution: The ethanol group can be introduced via a nucleophilic substitution reaction using ethylene oxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetaldehyde or 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetic acid.
Reduction: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in studies investigating the biological activity of benzo[1,3]dioxole derivatives, including their antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may modulate pathways related to cell cycle regulation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(7-Hydroxy-benzo[1,3]dioxol-5-YL)-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQKAQXJNAXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552534 | |
Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109856-87-3 | |
Record name | 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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